N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide is an organic compound that features both an aminoethyl group and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new bonds with various substituents.
Condensation: The amino group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, aryl halides.
Condensation: Carbonyl compounds like aldehydes and ketones.
Major Products Formed
Reduction: Formation of N-(2-Aminoethyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of substituted sulfonamides.
Condensation: Formation of Schiff bases.
Scientific Research Applications
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrobenzene sulfonamide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)morpholine
Uniqueness
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both an aminoethyl group and a nitrobenzene sulfonamide moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H11N3O4S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6,9H2 |
InChI Key |
DXLZVBZGJRLYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN |
Origin of Product |
United States |
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